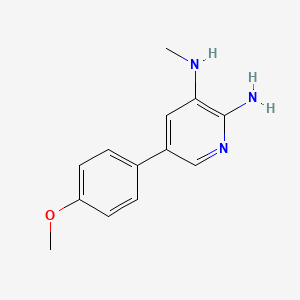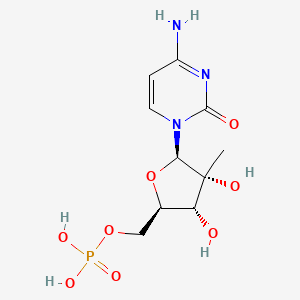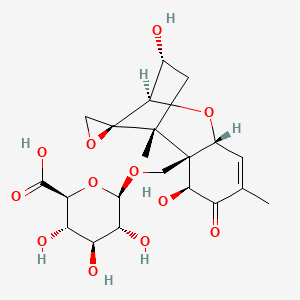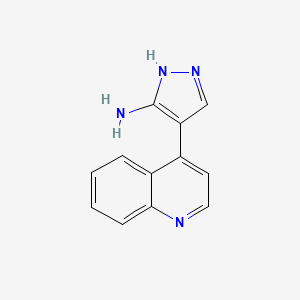![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Aripiprazole Related Compound F . It has a molecular formula of C23-H27-Cl2-N3-O3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 450.40 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Analytical Tests in Early Formulation Feasibility Studies
This compound can be used to conduct analytical tests during early formulation feasibility studies . These tests are crucial in determining the physical and chemical properties of the compound, which can inform decisions about its suitability for use in various applications.
Determination of Degradation Impurities
The compound can be used to determine degradation impurities produced during stress studies . This is important in pharmaceutical research, where understanding how a compound degrades under various conditions can inform storage and handling guidelines.
Development of Analytical Methods
This compound can be used in the development, validation, and transfer of analytical methods . These methods can then be used to analyze the compound in various contexts, such as in quality control laboratories or in environmental monitoring.
Targeting Poly (ADP-Ribose) Polymerase in Cancer Cells
Research has shown that molecules with a similar structure to this compound can target Poly (ADP-Ribose) Polymerase in human breast cancer cells . This suggests potential applications of the compound in cancer research and treatment.
Green Chemistry Applications
The compound’s structure suggests potential applications in green chemistry . For example, it could be used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have diverse applications in medicinal chemistry, materials science, and agrochemicals .
Drug Design and Development
Compounds with a similar structure have been used in the design and development of new drugs . This suggests that the compound could have potential applications in pharmaceutical research and development.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Impurity), is the Dopamine D3 receptor . The D3 receptor is a protein that is primarily expressed in the brain. It plays a crucial role in the functioning of the central nervous system, particularly in areas associated with reward, addiction, movement, and emotion.
Mode of Action
This compound acts as an antagonist at the D3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the D3 receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonistic action of this compound on the D3 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including reward, addiction, movement, and emotion. By blocking the D3 receptor, this compound can modulate the activity of these pathways and their downstream effects .
Pharmacokinetics
The compound’s molecular formula isC23H29Cl2N3O2 and its molecular weight is 450.40 , which may influence its pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the D3 receptor. By blocking this receptor, the compound can modulate the activity of dopaminergic pathways in the brain. This can result in changes in reward, addiction, movement, and emotion-related behaviors .
Propiedades
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)



![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)


